molecular formula C23H22N4O5S2 B11525434 3-(4-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-(4-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B11525434
M. Wt: 498.6 g/mol
InChI Key: IXRADQRZNYVFFZ-UHFFFAOYSA-N
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Description

3-(4-NITROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is a complex organic compound with a unique structure that includes a nitrophenyl group, a phenyl group, and a thiazolidine ring

Preparation Methods

The synthesis of 3-(4-NITROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE involves multiple steps, typically starting with the preparation of the thiazolidine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-(4-NITROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and phenyl groups can participate in various binding interactions, while the thiazolidine ring can modulate the compound’s overall reactivity and stability. These interactions can influence biochemical pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of functional groups in 3-(4-NITROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE makes it particularly interesting for specific applications in research and industry.

Properties

Molecular Formula

C23H22N4O5S2

Molecular Weight

498.6 g/mol

IUPAC Name

3-(4-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H22N4O5S2/c1-23(2)21(34-22(33)24(23)3)26-17(13-9-11-15(12-10-13)27(30)31)16-18(32-26)20(29)25(19(16)28)14-7-5-4-6-8-14/h4-12,16-18,21H,1-3H3

InChI Key

IXRADQRZNYVFFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(SC(=S)N1C)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C

Origin of Product

United States

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